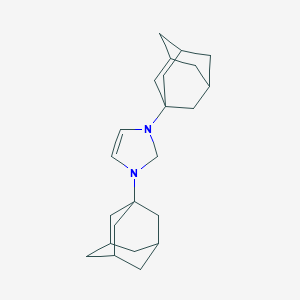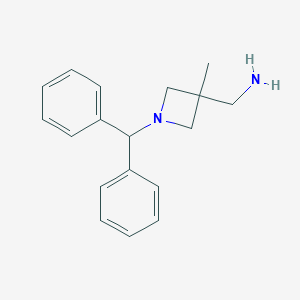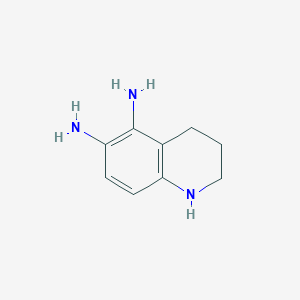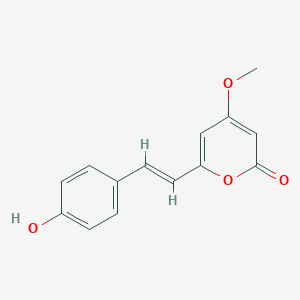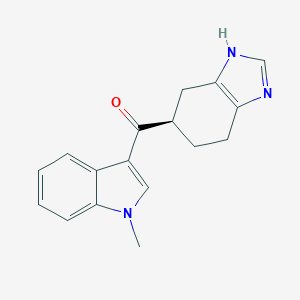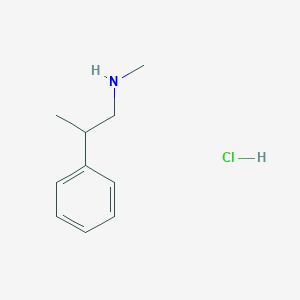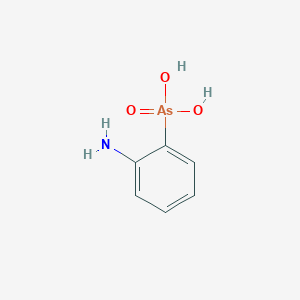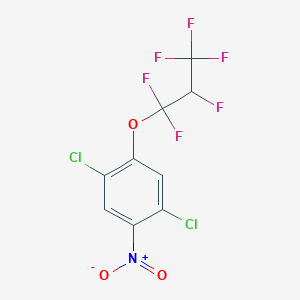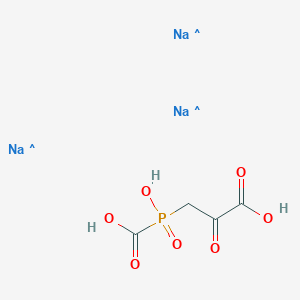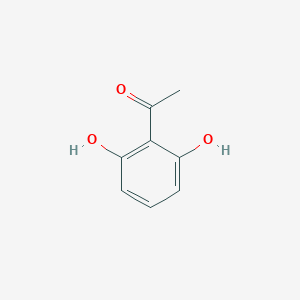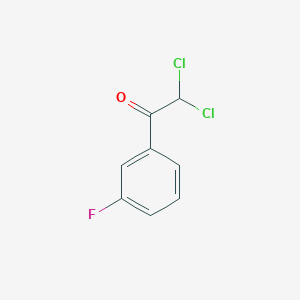
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one, also known as DCFE or 3'-fluoro-2',2'-dichloroacetophenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is not fully understood. However, studies have suggested that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may act as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and inflammation. Additionally, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one. One potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a marker for atmospheric pollution, particularly in urban areas. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one and its potential applications in various fields.
In conclusion, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and potential applications, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has demonstrated promising results in various studies and holds potential for future research.
Métodos De Síntesis
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE can be synthesized via a multi-step process, involving the reaction of 3-fluorobenzoyl chloride with magnesium in dry ether, followed by the addition of 1,1,2,2-tetrachloroethane and subsequent heating. The resulting product is then purified using column chromatography to obtain 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has been studied for its potential applications in various fields, including medicinal chemistry, material sciences, and environmental science. In medicinal chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material sciences, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been used as a starting material for the synthesis of various organic compounds, including chiral ligands and fluorescent dyes. In environmental science, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been studied for its potential as a marker for atmospheric pollution.
Propiedades
Número CAS |
127728-55-6 |
|---|---|
Nombre del producto |
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one |
Fórmula molecular |
C8H5Cl2FO |
Peso molecular |
207.03 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
Clave InChI |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Sinónimos |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



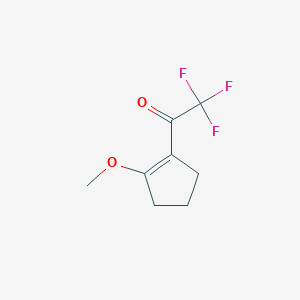
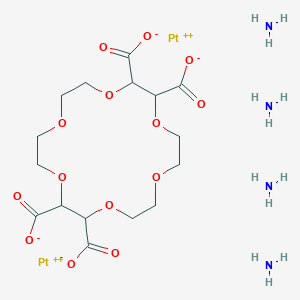
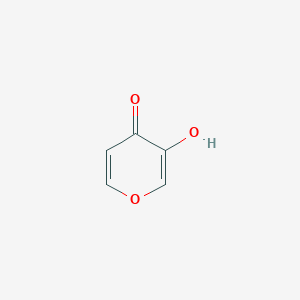
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
